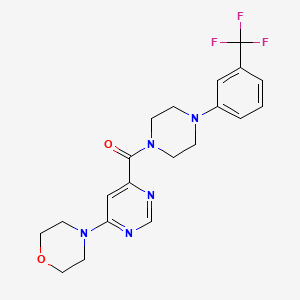

(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic compound that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. The molecule consists of a pyrimidine ring substituted with a morpholine and a piperazine moiety linked to a phenyl ring with a trifluoromethyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common approach involves the following steps:

Formation of the Pyrimidine Ring: : This step includes the condensation of an appropriate aldehyde with a nitrile to form the pyrimidine ring.

Substitution with Morpholine: : The pyrimidine ring undergoes substitution with morpholine under basic conditions.

Coupling with Piperazine: : The substituted pyrimidine is then reacted with a piperazine derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Introduction of the Trifluoromethyl Group: : Finally, the phenyl ring is modified to introduce the trifluoromethyl group using electrophilic fluorination reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound involves similar steps but utilizes continuous flow reactors to enhance reaction efficiency and yield. Conditions such as temperature, pressure, and solvent choice are optimized to scale up the synthesis while maintaining the quality and purity of the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

The SNAr mechanism proceeds via displacement of a leaving group (e.g., bromine or chlorine) on the pyrimidine ring by the piperazine nucleophile. This step is facilitated by electron-withdrawing groups on the aromatic ring (e.g., nitro, chloro) and optimized by controlling reaction temperature and solvent choice .

Sulfonation

The reaction of piperazine with sulfonyl chlorides occurs via nucleophilic attack on the electrophilic sulfur atom, forming a sulfonamide bond. The trifluoromethylphenyl group enhances lipophilicity and metabolic stability .

Amide Bond Formation

The methanone group is formed through coupling of the pyrimidine-piperazine intermediate with a substituted acid. This step often employs coupling agents like HATU to activate the carboxyl group, ensuring efficient bond formation .

Characterization Techniques

The compound’s structure is confirmed using:

Hydrolysis

The methanone group may undergo hydrolysis under acidic or basic conditions, yielding carboxylic acids or their conjugate bases. This reactivity is critical in optimizing stability during synthesis.

Oxidation

The sulfonamide group (S=O) is resistant to oxidation, but the trifluoromethylphenyl substituent may undergo partial oxidation under harsh conditions .

Substitution Reactions

The nitrogen atoms in the piperazine and pyrimidine rings can participate in nucleophilic substitution, depending on reaction conditions .

Aplicaciones Científicas De Investigación

Anticancer Properties

One of the primary applications of this compound is its role as an anticancer agent. Studies have demonstrated its efficacy in inhibiting fibroblast growth factor receptor tyrosine kinases, which are crucial in tumor growth and angiogenesis. For instance, a derivative known as NVP-BGJ398 exhibited significant antitumor activity in bladder cancer xenograft models, showcasing its potential as a new therapeutic option for cancer treatment .

Case Study: NVP-BGJ398

- Mechanism : Inhibits FGFR tyrosine kinases.

- Results : Significant reduction in tumor size in RT112 bladder cancer models.

- : Supports further development as an anticancer agent.

Pain Management

The compound has also been investigated for its analgesic properties. A study assessed the antinociceptive activity of related compounds in a neuropathic pain model. The results indicated that these compounds could effectively reduce pain without causing significant motor deficits, making them promising candidates for pain management therapies .

Case Study: Analgesic Activity

- Mechanism : Modulation of nerve growth factor levels.

- Results : Reduced tactile allodynia in animal models.

- : Potential for development into safer analgesics.

Anti-inflammatory Effects

Research has indicated that derivatives of this compound exhibit anti-inflammatory properties. A recent study synthesized various derivatives and evaluated their effects on inflammation in macrophage cells stimulated by lipopolysaccharides (LPS). Some derivatives showed promising results, suggesting potential applications in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

- Mechanism : Inhibition of inflammatory pathways in macrophages.

- Results : Reduction in inflammatory markers.

- : Potential application for inflammatory disease treatment.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy and safety profiles of these compounds. Researchers have explored various modifications to the morpholinopyrimidine scaffold to enhance biological activity while minimizing side effects. This ongoing research is crucial for developing more effective therapeutic agents .

Future Directions and Research Needs

Despite the promising results from initial studies, further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. Key areas for future investigation include:

- Long-term toxicity studies.

- Detailed mechanism elucidation.

- Clinical trials to assess efficacy in human populations.

Mecanismo De Acción

The mechanism of action for (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include binding to active sites or altering the conformation of target proteins, affecting their function.

Comparación Con Compuestos Similares

Compared to other similar compounds, (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone stands out due to its unique combination of a trifluoromethyl phenyl group and a piperazine linked to a morpholinopyrimidine scaffold

Similar Compounds

4-(3-(Trifluoromethyl)phenyl)piperazine derivatives: : Lacking the pyrimidine or morpholine component.

Morpholinopyrimidine derivatives: : Without the piperazine and trifluoromethyl phenyl group.

Piperazine derivatives: : Such as aripiprazole, used in antipsychotic medications.

This article should give you a comprehensive overview of this fascinating compound

Actividad Biológica

The compound (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anti-inflammatory and anticonvulsant properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-morpholinopyrimidine derivatives with piperazine derivatives substituted with trifluoromethyl groups. The synthetic pathway is crucial for obtaining compounds with desired biological activities.

Anti-inflammatory Activity

Recent studies have demonstrated that morpholinopyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, a study reported that compounds derived from 6-morpholinopyrimidin-4-yl showed inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. Specifically, two derivatives, V4 and V8 , were highlighted for their ability to reduce inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA expression at non-cytotoxic concentrations. Western blot analyses confirmed decreased protein expression levels of iNOS and COX-2, indicating a robust anti-inflammatory mechanism through the inhibition of these pathways .

Table 1: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives

| Compound | NO Production Inhibition | iNOS Expression | COX-2 Expression |

|---|---|---|---|

| V4 | Significant | Decreased | Decreased |

| V8 | Significant | Decreased | Decreased |

Anticonvulsant Activity

In addition to anti-inflammatory properties, the compound has also been evaluated for anticonvulsant activity. A related study on piperazine derivatives indicated that compounds with similar structures exhibited protective effects against seizures in animal models. The most potent derivatives showed activity in maximal electroshock (MES) tests, suggesting potential for treating epilepsy .

Table 2: Anticonvulsant Activity of Piperazine Derivatives

| Compound | MES Test Result | 6-Hz Model Result |

|---|---|---|

| Compound A | Active | Active |

| Compound B | Inactive | Active |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of these compounds to their target proteins. The docking results indicated strong interactions with the active sites of iNOS and COX-2, supporting the observed biological activities. These interactions are primarily hydrophobic, which may contribute to the efficacy of these compounds in modulating inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of morpholinopyrimidine derivatives:

- Inflammation Models : In vivo studies using animal models demonstrated that administration of these compounds significantly reduced markers of inflammation in tissues affected by LPS-induced inflammation.

- Epilepsy Models : Compounds similar to this compound were tested in seizure models, showing a reduction in seizure frequency and duration.

Propiedades

IUPAC Name |

(6-morpholin-4-ylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2/c21-20(22,23)15-2-1-3-16(12-15)26-4-6-28(7-5-26)19(29)17-13-18(25-14-24-17)27-8-10-30-11-9-27/h1-3,12-14H,4-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVWNKXZIMVSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.